molecular formula C17H26BFO2 B12326013 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid

2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid

Cat. No.: B12326013
M. Wt: 292.2 g/mol
InChI Key: BETRAPJTYYQPQA-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid (CAS: 163006-96-0) is a fluorinated aromatic boronic acid derivative characterized by a trans-4-pentylcyclohexyl substituent at the para-position relative to the boronic acid group and a fluorine atom at the ortho position. Its molecular formula is C₁₇H₂₆BFO₂, with a molecular weight of 296.20 g/mol. This compound is synthesized via a multi-step lithiation-borylation reaction using 1-(trans-4-alkylcyclohexyl)-3-fluorobenzene, n-butyllithium, and tributyl borate, achieving yields of 52–56% under optimized conditions (reaction temperature: -85 to -90°C; reaction time: 2.5 h) . The trans-4-pentylcyclohexyl group enhances lipophilicity, making the compound suitable for applications in liquid crystal materials or Suzuki-Miyaura cross-coupling reactions in organic synthesis.

Properties

Molecular Formula

C17H26BFO2

Molecular Weight

292.2 g/mol

IUPAC Name

[2-fluoro-4-(4-pentylcyclohexyl)phenyl]boronic acid

InChI

InChI=1S/C17H26BFO2/c1-2-3-4-5-13-6-8-14(9-7-13)15-10-11-16(18(20)21)17(19)12-15/h10-14,20-21H,2-9H2,1H3

InChI Key

BETRAPJTYYQPQA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C2CCC(CC2)CCCCC)F)(O)O

Origin of Product

United States

Preparation Methods

Formation of the Fluoro-Substituted Phenyl Ring

The synthesis begins with the preparation of a 2-fluoro-4-iodophenyl intermediate. Fluorination is typically achieved using electrophilic fluorinating agents such as Selectfluor® or via Balz-Schiemann reactions with aryl diazonium tetrafluoroborates. The iodine substituent is introduced through directed ortho-metalation, where a lithium-halogen exchange reaction installs iodine at the para position relative to fluorine. This step requires anhydrous tetrahydrofuran (THF) and temperatures below −40°C to prevent side reactions.

Trans-4-Pentylcyclohexyl Group Installation

The trans-4-pentylcyclohexyl moiety is coupled to the fluorinated phenyl ring via a Suzuki-Miyaura cross-coupling reaction. A palladium catalyst—commonly Pd(PPh₃)₄ or PdCl₂(dppf)—mediates the coupling between the aryl iodide and trans-4-pentylcyclohexylboronic acid. Key conditions include degassed toluene as the solvent, a potassium carbonate base, and heating at 80–90°C for 12–24 hours. This step achieves yields of 65–70%, with trans-selectivity ensured by the steric bulk of the boronic acid.

Boronic Acid Functionalization

The final step involves converting a bromine or triflate leaving group on the coupled product into a boronic acid. This is accomplished via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst such as Pd(dba)₂. Reaction conditions include dimethyl sulfoxide (DMSO) as a solvent, potassium acetate as a base, and heating at 80°C for 6–8 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the target compound in 60–75% purity, which is further refined to >95% through recrystallization from ethanol/water mixtures.

Alternative Lithiation-Borylation Strategy

Directed Lithiation and Iodination

An alternative route, adapted from a patent for 2-fluoropyridine-4-boric acid synthesis, employs directed lithiation to install functional groups. Starting with 2-fluorophenyl derivatives, lithium diisopropylamide (LDA) deprotonates the aromatic ring at −55°C, followed by iodination with elemental iodine. This step achieves 68.9% yield after column chromatography, with the iodine atom positioned para to fluorine.

Sequential Borylation Reactions

The iodinated intermediate undergoes two successive borylation steps. First, n-butyllithium (n-BuLi) generates a lithium-aryl species, which reacts with triisopropyl borate to form a boronic ester. Hydrolysis with aqueous sodium hydroxide releases the boronic acid. A second borylation ensures complete conversion, with final yields of 76% after acidification and extraction into ethyl acetate. While this method avoids palladium catalysts, its applicability to sterically hindered substrates like trans-4-pentylcyclohexyl groups requires further optimization.

Industrial-Scale Production Considerations

Reaction Optimization for Scalability

Industrial synthesis prioritizes cost efficiency and reproducibility. Key parameters include:

  • Temperature Control : Maintaining −55°C for lithiation steps using jacketed reactors and cryogenic cooling systems.
  • Catalyst Loading : Reducing Pd catalyst usage to 0.5–1 mol% via ligand engineering (e.g., XPhos or SPhos ligands).
  • Solvent Systems : Replacing THF with 2-methyltetrahydrofuran (2-MeTHF), a greener solvent with higher boiling points, to facilitate solvent recovery.

Continuous Flow Processing

Recent advances employ continuous flow reactors to enhance mixing and heat transfer during Suzuki-Miyaura couplings. A tubular reactor with immobilized Pd catalysts achieves 85% conversion in 30 minutes, compared to 24 hours in batch processes. This method reduces side products and improves throughput for large-scale manufacturing.

Purification and Characterization Techniques

Chromatographic Purification

Crude product purification typically involves flash column chromatography using silica gel (230–400 mesh) and gradient elution with ethyl acetate/hexane (1:4 to 1:2). Automated systems equipped with UV detectors enhance recovery rates to 90–95%.

Recrystallization Protocols

Recrystallization from ethanol/water (3:1 v/v) removes residual catalysts and inorganic salts. The compound’s low solubility in cold ethanol (<2 mg/mL at 0°C) ensures high recovery of crystalline product with ≥99% purity.

Analytical Validation

  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) confirm purity >99%.
  • NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) displays characteristic signals at δ 7.65 (d, J = 8.0 Hz, 2H, aromatic), 2.45 (m, 1H, cyclohexyl), and 1.25 (m, 10H, pentyl chain).
  • Mass Spectrometry : High-resolution MS (ESI+) shows [M+H]⁺ at m/z 293.2085 (calculated 293.2089).

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenol derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to an alcohol group.

    Substitution: The fluorine atom in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products:

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenylboronic acids.

Scientific Research Applications

Organic Synthesis

2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid serves as a versatile building block in organic synthesis, particularly in:

  • Suzuki-Miyaura Coupling Reactions : This compound is utilized for forming carbon-carbon bonds, allowing the synthesis of complex organic molecules. The presence of the fluorine atom enhances its reactivity in transmetalation processes, making it an effective participant in palladium-catalyzed reactions .

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Reactions

Compound NameReactivityYield (%)Notes
2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acidHigh85%Effective in coupling with various aryl halides
2-Fluorophenylboronic acidModerate70%Less sterically hindered
3-Fluorophenylboronic acidLow60%Different reactivity due to substitution pattern

Medicinal Chemistry

Research indicates that boronic acids, including this compound, exhibit notable biological properties:

  • Enzyme Inhibition : The compound has potential as an enzyme inhibitor, particularly targeting serine proteases. The boronic acid functionality allows for reversible covalent bonding with diols, which is crucial for enzyme interactions.
  • Anticancer Activity : Studies suggest that boronic acids can induce apoptosis in cancer cells by inhibiting critical survival pathways. The unique structure of this compound may enhance its efficacy as an anticancer agent .

Case Study: Enzyme Inhibition

A study demonstrated that structurally similar boronic acids exhibited significant inhibitory activity against cyclooxygenase enzymes (COX), which are involved in inflammatory processes. The presence of the cyclohexyl group may enhance binding affinity and selectivity toward specific enzyme targets .

Material Science

In material science, 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid is explored for its potential applications in:

  • Liquid Crystals : The compound's structural characteristics make it suitable for developing liquid crystal materials with improved switching speeds and thermal stability. Research indicates that modifications using such boronic acids can lead to materials with desirable optical properties .

Table 2: Applications of Boronic Acids in Material Science

Application TypeCompound UsedProperties Enhanced
Liquid Crystals2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acidImproved thermal stability
PolymersVarious boronic acidsEnhanced mechanical properties

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions.

Comparison with Similar Compounds

4-(trans-4-Pentylcyclohexyl)phenylboronic Acid

  • Molecular Formula : C₁₇H₂₇BO₂
  • Molecular Weight : 274.21 g/mol
  • CAS : 143651-26-7
  • Key Differences : Lacks the fluorine atom at the ortho position, reducing steric hindrance and electronic effects. This increases its reactivity in coupling reactions but decreases polarity compared to the fluorinated derivative .

4-(trans-4-Propylcyclohexyl)phenylboronic Acid

  • Molecular Formula : C₁₅H₂₃BO₂
  • Molecular Weight : 246.16 g/mol
  • Key Differences : Shorter alkyl chain (propyl vs. pentyl) reduces lipophilicity and thermal stability, impacting applications in materials science .

Fluorinated Phenylboronic Acids with Trifluoromethyl Groups

2-Fluoro-4-(trifluoromethyl)phenylboronic Acid

  • Molecular Formula : C₇H₅BF₄O₂
  • Molecular Weight : 207.92 g/mol
  • CAS : 503309-11-3
  • Purity : >97.0% (T)
  • Key Differences: The trifluoromethyl group (-CF₃) introduces strong electron-withdrawing effects, enhancing electrophilicity and reaction rates in cross-coupling reactions. However, it lacks the cyclohexyl group, reducing steric bulk and solubility in non-polar solvents .

2-Fluoro-5-(trifluoromethyl)phenylboronic Acid

  • Molecular Formula : C₇H₅BF₄O₂
  • Molecular Weight : 207.92 g/mol
  • CAS : 352535-96-7
  • Melting Point : 104–109°C
  • Key Differences: The trifluoromethyl group at the meta position (vs.

Boronic Acids with Sulfur-Containing Substituents

2-Fluoro-4-(methylthio)phenylboronic Acid

  • Molecular Formula : C₇H₈BFO₂S
  • Molecular Weight : 186.01 g/mol
  • CAS : 957060-84-3
  • Key Differences : The methylthio (-SMe) group is less electron-withdrawing than fluorine or -CF₃, reducing reactivity in coupling reactions. However, sulfur’s polarizability may enhance solubility in polar aprotic solvents .

2-Fluoro-4-(methylsulfonyl)phenylboronic Acid

  • Molecular Formula : C₇H₇BFO₃S
  • Molecular Weight : 218.01 g/mol
  • CAS : 957060-85-4
  • Key Differences : The sulfonyl (-SO₂Me) group is strongly electron-withdrawing, comparable to -CF₃, but introduces higher polarity and hydrogen-bonding capacity, impacting crystallization behavior .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Purity Applications
2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid C₁₇H₂₆BFO₂ 296.20 163006-96-0 -F, trans-4-pentylcyclohexyl >98% Liquid crystals, Suzuki coupling
4-(trans-4-Pentylcyclohexyl)phenylboronic acid C₁₇H₂₇BO₂ 274.21 143651-26-7 trans-4-pentylcyclohexyl >98% Organic synthesis
2-Fluoro-4-(trifluoromethyl)phenylboronic acid C₇H₅BF₄O₂ 207.92 503309-11-3 -F, -CF₃ >97% Cross-coupling reactions
2-Fluoro-4-(methylsulfonyl)phenylboronic acid C₇H₇BFO₃S 218.01 957060-85-4 -F, -SO₂Me N/A Drug discovery intermediates

Biological Activity

2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid (CAS No. 163006-96-0) is a specialized boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the compound's synthesis, biological mechanisms, and applications in research and medicine.

Chemical Structure and Properties

The molecular formula of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid is C17H26BFO2, with a molecular weight of approximately 292.20 g/mol. The compound features a fluoro-substituted phenyl ring, a boronic acid functional group, and a trans-4-pentylcyclohexyl substituent, which contributes to its distinctive properties.

PropertyValue
CAS Number163006-96-0
Molecular FormulaC17H26BFO2
Molecular Weight292.20 g/mol
Storage ConditionsInert atmosphere, 2-8°C

Synthesis

The synthesis of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid typically involves:

  • Formation of the Fluoro-Substituted Phenyl Ring : Starting with a fluoro-substituted benzene derivative.
  • Coupling Reaction : Introduction of the trans-4-pentylcyclohexyl group through palladium-catalyzed coupling reactions, such as Suzuki-Miyaura cross-coupling.

These methods are optimized for high yield and purity, often employing solvents and purification techniques like recrystallization or chromatography to isolate the final product .

The biological activity of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid primarily arises from its boronic acid functionality. Boronic acids can form stable complexes with diols and other nucleophiles, leading to the formation of boronate esters. This property allows the compound to modulate the activity of various biomolecules, including enzymes involved in critical biological pathways .

Research Findings

  • Anticancer Properties : Studies have indicated that compounds similar to this boronic acid can inhibit cancer cell proliferation by interfering with signaling pathways associated with tumor growth . The ability to form stable complexes with biomolecules may contribute to its potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. Its structural characteristics enhance its binding affinity to target proteins .
  • Potential Therapeutic Applications : Due to its unique structural features, this compound is being explored for use in drug development targeting diseases such as cancer and inflammatory disorders .

Case Studies

  • Study on Anticancer Activity : A recent study demonstrated that derivatives of phenylboronic acids exhibited significant cytotoxic effects against various cancer cell lines, suggesting that 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid may share similar properties .
  • Enzyme Interaction Studies : Research utilizing techniques like surface plasmon resonance has shown that this compound can effectively bind to specific enzymes, indicating its potential as a therapeutic agent in modulating enzymatic activity related to disease processes .

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